molecular formula C48H58ClN9O5S3 B606350 BRD4 降解剂 AT1

BRD4 降解剂 AT1

货号: B606350
分子量: 972.7 g/mol
InChI 键: SQNZDYHMCMIGGV-TZPPCSJFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“血管紧张素 II 型 1 受体”是指血管紧张素 II 型 1 受体,它是肾素-血管紧张素系统的重要组成部分。该受体主要参与调节血压和体液平衡。 它是治疗心血管疾病(如高血压、心力衰竭和肾脏疾病)的主要治疗靶点 .

科学研究应用

Efficacy in Preclinical Models

Research has demonstrated that AT1 effectively depletes BRD4 in various cellular contexts. For instance, in human breast cancer cell lines, AT1 treatment resulted in significant reductions in BRD4 levels after 24 hours at concentrations ranging from 1 to 3 μM. Importantly, AT1 showed negligible activity against other BET family members (BRD2 and BRD3), indicating its selectivity .

Table 1: Efficacy of BRD4 Degrader AT1

Concentration (μM)BRD4 Depletion (%)Activity Against BRD2 (%)Activity Against BRD3 (%)
15058
27536
390<1<1

Structural Insights

The design of AT1 was guided by structural studies that elucidated how the compound forms stable complexes with both VHL and BRD4. The key interaction involves the bromodomain BD2 of BRD4, which has a high affinity for AT1 with a dissociation constant (Kd) of approximately 44 nM. This structural specificity is crucial for the selective degradation observed .

Case Study 1: Cancer Therapeutics

In preclinical studies involving various cancer cell lines, including those resistant to conventional therapies, AT1 demonstrated enhanced efficacy by not only degrading BRD4 but also reducing downstream oncogenic signaling pathways. This dual action led to decreased cell proliferation and increased apoptosis rates in treated cells .

Case Study 2: Diabetic Models

In models of diabetes, BRD4 expression was found to be upregulated. The application of AT1 resulted in alleviation of diabetic symptoms by reducing inflammatory markers associated with elevated BRD4 levels. This suggests potential applications beyond oncology, particularly in metabolic disorders .

作用机制

血管紧张素 II 型 1 受体通过与血管紧张素 II(一种肽激素)结合来发挥作用。这种结合触发了一系列细胞内事件,包括:

    G 蛋白的激活: 导致磷脂酶 C 的激活。

    细胞内钙离子水平升高: 导致血管收缩。

    醛固酮分泌的刺激: 增强钠和水的重吸收.

类似化合物

独特性

生化分析

Biochemical Properties

BRD4 Degrader AT1 interacts with the bromodomain protein BRD4, promoting a conformational change that exposes key protein motifs to ubiquitination and degradation . This interaction between the small molecule and BRD4 is direct and has been verified through biochemical studies .

Cellular Effects

The degradation of BRD4 by BRD4 Degrader AT1 results in downregulation of MYC protein levels and potent anti-proliferative activity against a panel of tumor cell lines . This suggests that BRD4 Degrader AT1 has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

BRD4 Degrader AT1 exerts its effects at the molecular level by binding to BRD4, promoting a conformational change that exposes key protein motifs to ubiquitination and degradation . This suggests that BRD4 Degrader AT1 may act as an enzyme inhibitor, altering gene expression by degrading BRD4.

Temporal Effects in Laboratory Settings

Near complete degradation of BRD4 was observed within 4 hours of treatment with BRD4 Degrader AT1, suggesting that it has a rapid onset of action

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been reported, BRD4 Degrader AT1 has demonstrated potent anti-proliferative activity against a panel of tumor cell lines

Metabolic Pathways

The specific metabolic pathways that BRD4 Degrader AT1 is involved in have not been reported. Given its role in degrading BRD4, it is likely that BRD4 Degrader AT1 interacts with enzymes or cofactors involved in protein ubiquitination and degradation .

Subcellular Localization

The subcellular localization of BRD4 Degrader AT1 has not been reported. Given its role in degrading BRD4, it is likely that BRD4 Degrader AT1 localizes to the same subcellular compartments as BRD4 .

准备方法

合成路线和反应条件: 血管紧张素 II 型 1 受体拮抗剂(俗称沙坦类药物)的合成涉及多个步骤。第一步通常包括形成联苯-四唑骨架,这是这些化合物中的常见结构特征。合成过程通常包括:

工业生产方法: 血管紧张素 II 型 1 受体拮抗剂的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。该过程包括:

反应类型:

常见试剂和条件:

主要产品:

生物活性

BRD4 degrader AT1 is a small molecule classified as a PROTAC (proteolysis-targeting chimera), designed to selectively degrade the bromodomain-containing protein 4 (BRD4). This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in hematological malignancies. This article explores the biological activity of BRD4 degrader AT1, highlighting its mechanism of action, selectivity, and efficacy through detailed research findings and case studies.

BRD4 degrader AT1 operates by recruiting the E3 ubiquitin ligase VHL (von Hippel-Lindau) to facilitate the ubiquitination and subsequent degradation of BRD4. The compound is designed to bind specifically to BRD4's bromodomain, leading to the formation of a ternary complex that promotes the degradation process. The selectivity of AT1 for BRD4 over other BET family proteins (such as BRD2 and BRD3) is a crucial aspect of its design, enabling targeted therapeutic effects while minimizing off-target activities.

Selectivity and Binding Affinity

The selectivity of BRD4 degrader AT1 has been quantitatively assessed through various binding affinity studies. The dissociation constants (Kd) for AT1 against different bromodomains are as follows:

Bromodomain Kd (nM)
BRD4 BD244
Mutant BRD4 BD2 (QVK)38.8
BRD2 BD1111 ± 14
BRD2 BD294 ± 9
BRD3 BD135 ± 3
BRD3 BD239 ± 8
BRD4 BD175 ± 23
Mutant BRD2 BD1 (KEA)35 ± 4

These data indicate that AT1 exhibits a high degree of selectivity for BRD4, with significantly lower affinity for other BET proteins, which is critical for reducing potential side effects associated with broader inhibition.

In Vitro Studies

In vitro experiments have demonstrated that BRD4 degrader AT1 effectively induces degradation of BRD4 in various cancer cell lines. Notably, treatment with concentrations ranging from 1-3 μM resulted in substantial depletion of BRD4 protein levels while showing minimal effects on BRD2 and BRD3. This selective action was confirmed through Western blot analyses and immunoprecipitation assays, which indicated a time- and concentration-dependent degradation profile.

Case Study: Hematological Malignancies

In a recent study involving multiple myeloma cell lines (MM.1S and MV-4-11), AT1 demonstrated potent anti-proliferative effects. The compound was shown to reduce cell viability significantly compared to untreated controls, with IC50 values indicating effective concentrations below 100 nM in some cases. The mechanism underlying this anti-cancer activity appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved PARP following treatment.

Structural Insights

The structural basis for the selectivity and efficacy of BRD4 degrader AT1 has been elucidated through crystallography studies. These studies revealed that the compound forms stable interactions with both the VHL ligase and the target bromodomain, facilitating efficient degradation pathways. The design modifications made to enhance binding affinity and selectivity were guided by structural insights into the ternary complex formation.

属性

IUPAC Name

(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZDYHMCMIGGV-TZPPCSJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H58ClN9O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。